molecular formula C19H19N3O3S B10801992 N-(3-hydroxypropyl)-4-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzamide

N-(3-hydroxypropyl)-4-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzamide

Cat. No.: B10801992
M. Wt: 369.4 g/mol
InChI Key: WFUQOMBZSFEUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-4-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzamide is a synthetic small molecule featuring a benzamide backbone conjugated to a quinazolinone heterocycle via a sulfanylmethyl (-SCH2-) linker. The quinazolinone core (a bicyclic structure with nitrogen atoms at positions 1 and 3) is substituted at position 2 with the sulfanylmethyl group, while the benzamide nitrogen is modified with a 3-hydroxypropyl chain. The 3-hydroxypropyl substituent may enhance solubility, while the sulfanylmethyl group could influence redox activity or binding interactions with biological targets.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C19H19N3O3S/c23-11-3-10-20-17(24)14-8-6-13(7-9-14)12-26-19-21-16-5-2-1-4-15(16)18(25)22-19/h1-2,4-9,23H,3,10-12H2,(H,20,24)(H,21,22,25)

InChI Key

WFUQOMBZSFEUCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCCO

Origin of Product

United States

Biological Activity

N-(3-hydroxypropyl)-4-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a hydroxypropyl group, a quinazoline moiety, and a sulfanyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:

  • Formation of the quinazoline core via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Attachment of the hydroxypropyl and benzamide functionalities.

These synthetic pathways are crucial for optimizing the pharmacological properties of the compound.

Receptor Interactions

Research indicates that this compound exhibits significant interactions with several neurotransmitter receptors:

  • Dopamine Receptors : Preliminary studies suggest that this compound may act as an antagonist at dopamine D2 receptors, which are implicated in various psychiatric disorders .
  • Serotonin Receptors : It also shows affinity for serotonin receptors (5-HT1A and 5-HT2A), which play roles in mood regulation and anxiety .

Pharmacological Effects

The pharmacological profile of this compound has been evaluated in various preclinical models:

  • Antipsychotic Activity : In animal models, compounds similar to this compound have demonstrated efficacy in reducing hyperactivity induced by phencyclidine (PCP), suggesting potential antipsychotic properties .
  • Neuroleptic Effects : Studies on related benzamides have shown that modifications can lead to enhanced antipsychotic activity while minimizing side effects such as catalepsy .

Case Study 1: Antipsychotic Efficacy

In a study assessing the antipsychotic potential of benzamide derivatives, compounds structurally similar to this compound exhibited significant reductions in stereotyped behaviors in rodent models. These findings support further exploration into its therapeutic applications for schizophrenia and related disorders .

Case Study 2: Structure-Activity Relationship

A detailed SAR analysis highlighted that modifications on the quinazoline ring significantly affect receptor binding profiles and biological activity. Compounds with electron-donating groups at specific positions exhibited enhanced receptor affinity, indicating that fine-tuning chemical structures can optimize therapeutic effects .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Activity Receptor Type Effect Reference
AntipsychoticD2Reduced PCP-induced hyperactivity
Serotonin Modulation5-HT1A/5-HT2APotential anxiolytic effects
NeurolepticVariousHigh antistereotypic activity to cataleptogenicity ratio

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, key analogs are evaluated based on structural features, synthetic routes, and inferred biological implications.

Structural Analogues of Quinazolinone Derivatives

Compound 4l (2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one):

  • Core Structure : Shares the 4-oxo-3,4-dihydroquinazolin-2-yl moiety but includes additional methoxyphenyl and methyl substituents.
  • Key Differences :
    • Lacks the sulfanylmethyl linker and benzamide group.
    • Incorporates methoxyphenyl groups, which may enhance lipophilicity and membrane permeability compared to the hydroxypropyl chain in the target compound.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling, indicating compatibility with transition-metal-mediated strategies for introducing aryl groups .

The absence of a sulfanylmethyl group may reduce thiol-mediated interactions critical for redox activity or enzyme inhibition.

Phthalazinone-Based Analogues

Compound 41 (N-(2,4-dichlorophenyl)-8-((5-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)octanamide):

  • Core Structure: Replaces the quinazolinone with a phthalazinone (a larger heterocycle with nitrogen atoms at positions 1 and 2).
  • Key Differences: The phthalazinone core may alter binding affinity due to differences in ring size and electron distribution. Includes a triazolylthio group and a hydroxypropyl chain, similar to the target compound’s sulfanylmethyl and hydroxypropyl substituents.
  • Synthesis: Features a 3-hydroxypropyl group on the phthalazinone nitrogen, synthesized via multistep organic reactions, highlighting the versatility of hydroxyalkyl modifications in heterocyclic chemistry .

Biological Implications: Phthalazinones are associated with diverse activities, including PARP inhibition. The triazolylthio group in 41 may introduce unique binding modes compared to the sulfanylmethyl linker in the target compound.

Comparative Data Table

Property/Feature Target Compound Compound 4l Compound 41
Core Heterocycle Quinazolinone Quinazolinone Phthalazinone
Key Substituents 3-Hydroxypropyl, sulfanylmethyl Methoxyphenyl, methyl Triazolylthio, hydroxypropyl
Synthetic Method Not explicitly reported Pd-catalyzed cross-coupling Multistep organic synthesis
Potential Bioactivity Kinase inhibition (inferred) Anticancer (structural analogy) PARP inhibition (inferred)
Solubility Modifiers 3-Hydroxypropyl (hydrophilic) Methoxy (moderate lipophilicity) Hydroxypropyl (hydrophilic)

Key Insights

Heterocyclic Core: The quinazolinone core in the target compound and 4l may favor kinase or enzyme inhibition, while phthalazinone derivatives like 41 are linked to DNA repair targets (e.g., PARP).

Substituent Effects :

  • The sulfanylmethyl group in the target compound could facilitate disulfide bond formation or metal chelation, absent in 4l and 41.
  • The 3-hydroxypropyl chain (shared with 41) likely improves aqueous solubility, critical for pharmacokinetics.

Synthetic Accessibility : Pd-catalyzed methods (used for 4l) are scalable for aryl modifications, whereas the target compound’s synthesis might require tailored approaches for sulfanylmethyl incorporation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.